molecular formula C8H13NO2 B14529735 Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate CAS No. 62317-58-2

Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate

Cat. No.: B14529735
CAS No.: 62317-58-2
M. Wt: 155.19 g/mol
InChI Key: UHPVJJWHVYGBPO-UHFFFAOYSA-N
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Description

Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of ethyl 2-bromo-2-(propan-2-yl)acetate with sodium azide, followed by cyclization to form the azirine ring. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can convert the azirine ring to aziridines.

    Substitution: Nucleophilic substitution reactions can occur at the azirine ring, leading to the formation of substituted azirines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the azirine ring under mild conditions.

Major Products Formed

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of aziridines.

    Substitution: Formation of substituted azirines with various functional groups.

Scientific Research Applications

Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate involves its interaction with specific molecular targets and pathways. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(propan-2-yl)-2H-azirine-2-carboxylate: Similar structure but with different substituents.

    Methyl 3-(propan-2-yl)-2H-azirene-2-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the azirine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

62317-58-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 3-propan-2-yl-2H-azirine-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-4-11-8(10)7-6(9-7)5(2)3/h5,7H,4H2,1-3H3

InChI Key

UHPVJJWHVYGBPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=N1)C(C)C

Origin of Product

United States

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